Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
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Overview
Description
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
The synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate typically involves the condensation of anthranilic acid derivatives with isocyanates or carbodiimides . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate can be compared with other quinazoline derivatives, such as:
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group, which can lead to different chemical and biological properties.
1,2,3,4-Tetrahydroquinoline: This compound lacks the dioxo and carboxylate groups, resulting in different reactivity and applications.
Indole derivatives: These compounds have a similar bicyclic structure but contain a nitrogen atom in the five-membered ring, leading to different chemical behavior and biological activities.
Properties
IUPAC Name |
methyl 2,4-dioxo-1H-quinazoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-7-6(4-5)8(13)12-10(15)11-7/h2-4H,1H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCZHBXRYBFVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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